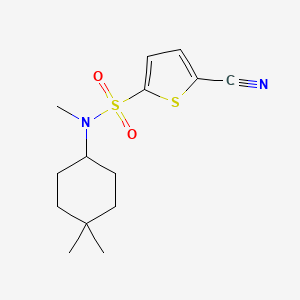![molecular formula C8H8N2O4S2 B6633438 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid, also known as ACT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been shown to have anti-inflammatory and anticancer properties. In materials science, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been used as a precursor for the synthesis of novel materials with potential applications in electronic devices. In analytical chemistry, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been used as a derivatizing agent for the analysis of amino acids.
Mecanismo De Acción
The mechanism of action of 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has anti-inflammatory and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid in lab experiments is its high purity and stability. However, one limitation is that the compound is relatively expensive and may not be readily available in large quantities.
Direcciones Futuras
There are several future directions for research on 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid. One area of interest is the development of novel materials using 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid as a precursor. Another area of interest is the further exploration of the compound's anti-inflammatory and anticancer properties, with the goal of developing new therapies for these conditions. Additionally, more research is needed to fully understand the mechanism of action of 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid and to identify potential side effects or limitations of its use.
In conclusion, 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid is a compound with potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. The compound has been shown to have anti-inflammatory and anticancer properties, and its mechanism of action is currently being studied. While there are some limitations to using 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid in lab experiments, its high purity and stability make it an attractive option for researchers. Moving forward, further research is needed to fully understand the compound's potential and limitations.
Métodos De Síntesis
The synthesis of 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by the reaction of the resulting product with sodium cyanide and sulfuric acid. This method has been optimized to produce high yields of pure 2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid.
Propiedades
IUPAC Name |
2-[(5-cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c1-10(5-7(11)12)16(13,14)8-3-2-6(4-9)15-8/h2-3H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLCUMZHJEWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)


![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)